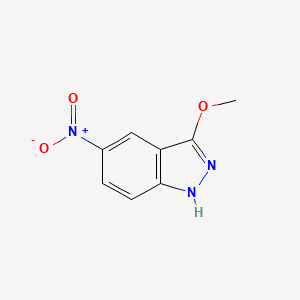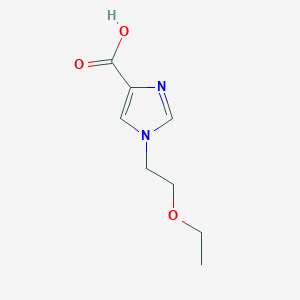
1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid
説明
1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrolysis and Crystal Structure
Research has shown the importance of hydrolysis reactions in transforming related compounds, such as ethyl esters of imidazole carboxylic acids, into their acid forms, which crystallize to form stable structures. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, demonstrating the planar nature of such molecules and their ability to form three-dimensional networks through hydrogen bonding (Wu, Liu, & Ng, 2005).
Novel Synthetic Routes
The development of novel synthetic routes for producing structurally interesting compounds, including imidazole derivatives, is a key application. For instance, a mixture of imidazole carboxylic acid ethyl ester with ethyl benzoyl acetate can lead to the formation of complex imidazo-pyridin compounds through a series of intermediates, showcasing the chemical flexibility and potential pharmaceutical applications of these structures (Lis, Traina, & Huffman, 1990).
Functionalization Reactions
Imidazole carboxylic acids serve as key intermediates in functionalization reactions, which are fundamental in creating compounds with potential biological activity. For example, the conversion of 1H-pyrazole-3-carboxylic acid into its amide form via reaction with diamines demonstrates the utility of these acids in synthesizing compounds that could have therapeutic applications (Yıldırım, Kandemirli, & Demir, 2005).
Interaction with Ethoxymethylene-Containing Compounds
The interaction between imidazole derivatives and ethoxymethylene-containing compounds highlights the chemical versatility of these molecules, leading to the synthesis of a variety of products, depending on the reactants and conditions. This versatility underscores the potential of imidazole carboxylic acids in synthesizing novel heterocyclic compounds with various applications (Dmitry et al., 2015).
Conjugate Addition Reactions
Imidazole derivatives are also pivotal in conjugate addition reactions, serving as intermediates in the synthesis of carboxylic acids and other key functional groups. This demonstrates their role in constructing complex organic molecules, which could be beneficial in various synthetic and medicinal chemistry applications (Jones & Hirst, 1989).
作用機序
Target of Action
The primary target of 1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid, also known as Bilastine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions in the body. By selectively inhibiting the histamine H1 receptor, Bilastine prevents these allergic reactions .
Mode of Action
Bilastine interacts with its target, the histamine H1 receptor, by binding to it and preventing its activation . This inhibition prevents the release of histamine from mast cells, which are cells that play a key role in allergic responses . By blocking the action of histamine, Bilastine reduces the development of allergic symptoms.
Biochemical Pathways
The biochemical pathways affected by Bilastine primarily involve the histamine signaling pathway. Histamine, when released, binds to H1 receptors and triggers a cascade of reactions leading to allergic symptoms. Bilastine, by inhibiting the H1 receptor, interrupts this cascade, thereby reducing the manifestation of allergic symptoms .
Pharmacokinetics
Bilastine exhibits two-compartmental kinetics with a rapid-absorption phase . The absolute bioavailability is 61%, and no accumulation is observed with daily dosing of 20-100 mg after 14 days . The apparent volume of distribution of Bilastine is 1.29 L/kg, and it has an elimination half-life of 14.5 hours . It also has a high plasma protein binding of 84–90% .
Result of Action
The molecular and cellular effects of Bilastine’s action include the reduction of allergic symptoms such as nasal congestion and urticaria . By inhibiting the H1 receptor, Bilastine prevents the release of histamine from mast cells, thereby reducing the development of these allergic symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bilastine. For instance, the presence of food can decrease the absorption of Bilastine, reducing its bioavailability . Therefore, it is recommended to take Bilastine on an empty stomach. Furthermore, individual factors such as age, gender, and renal function can also influence the pharmacokinetics and pharmacodynamics of Bilastine .
生化学分析
Biochemical Properties
1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial in its metabolism . These interactions are primarily based on the compound’s ability to act as a substrate for these enzymes, leading to its conversion into other metabolites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it has been found to impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to significant changes in cellular behavior and function . Additionally, its stability and degradation rate can affect its long-term efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. Beyond this range, the risk of toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play a crucial role in its metabolism . These interactions lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s efficacy and safety in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound can significantly impact its activity and function, making it an important aspect of its biochemical analysis.
特性
IUPAC Name |
1-(2-ethoxyethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-4-3-10-5-7(8(11)12)9-6-10/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBXNXJORGZYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


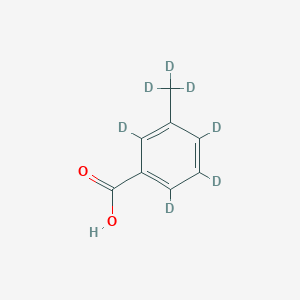
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)
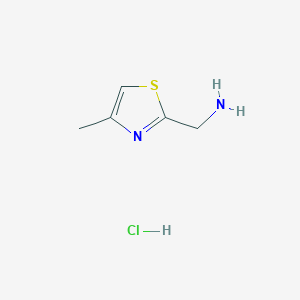
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
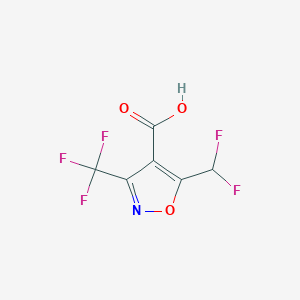

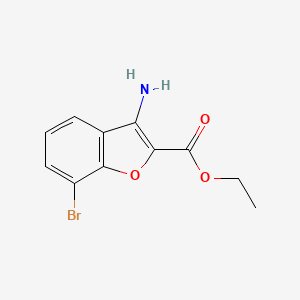
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
